4-Fluoropyrrolidine-2-carbonitrile

DPP-4 inhibition type 2 diabetes IC50 comparison

4-Fluoropyrrolidine-2-carbonitrile (CAS 1558370-80-1; molecular formula C₅H₇FN₂; MW 114.12 g/mol) is a chiral, saturated N-heterocyclic building block featuring a single fluorine substituent at the pyrrolidine 4-position and a nitrile group at the 2-position. It is primarily employed as a key intermediate or pharmacophoric element in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes and, more recently, as a scaffold for fibroblast activation protein (FAP)-targeted PET radiotracers for cancer imaging.

Molecular Formula C5H7FN2
Molecular Weight 114.12 g/mol
Cat. No. B8495706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoropyrrolidine-2-carbonitrile
Molecular FormulaC5H7FN2
Molecular Weight114.12 g/mol
Structural Identifiers
SMILESC1C(CNC1C#N)F
InChIInChI=1S/C5H7FN2/c6-4-1-5(2-7)8-3-4/h4-5,8H,1,3H2
InChIKeyHHFUFGKACHWIAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoropyrrolidine-2-carbonitrile: A Chiral Fluorinated Pyrrolidine Building Block for DPP-4 Inhibitor and PET Tracer Development


4-Fluoropyrrolidine-2-carbonitrile (CAS 1558370-80-1; molecular formula C₅H₇FN₂; MW 114.12 g/mol) is a chiral, saturated N-heterocyclic building block featuring a single fluorine substituent at the pyrrolidine 4-position and a nitrile group at the 2-position . It is primarily employed as a key intermediate or pharmacophoric element in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes [1] and, more recently, as a scaffold for fibroblast activation protein (FAP)-targeted PET radiotracers for cancer imaging [2]. The compound is commercially available in both free-base and hydrochloride salt forms, with the (2S,4S) diastereomer being the most extensively studied stereoisomer [3].

Why 4-Fluoropyrrolidine-2-carbonitrile Cannot Be Interchanged with Unsubstituted or Non-Fluorinated Pyrrolidine-2-carbonitrile Analogs


In the pyrrolidine-2-carbonitrile chemotype, the presence, position, and stereochemistry of a single fluorine atom profoundly modulate pharmacological performance. The 4-fluoro substituent alters both the electron density of the pyrrolidine ring and the conformational preferences of the scaffold, directly affecting target binding kinetics, selectivity against related peptidases, and metabolic stability [1]. Direct comparative studies demonstrate that 4-fluoropyrrolidine-2-carbonitrile derivatives can achieve markedly different DPP-4 inhibitory potencies and selectivity ratios compared to their non-fluorinated pyrrolidine-2-carbonitrile counterparts, and that the (2S,4S) configuration confers distinct thermodynamic stability relative to other diastereomers [2]. Generic substitution across the pyrrolidine-2-carbonitrile family is therefore not supported by the quantitative pharmacological and physicochemical evidence.

Quantitative Differentiation Evidence for 4-Fluoropyrrolidine-2-carbonitrile Against Closest Analogs


DPP-4 Inhibitory Potency: 4-Fluoropyrrolidine-2-carbonitrile Derivative 9l vs. Unsubstituted Pyrrolidine-2-carbonitrile Derivative 17a

A head-to-head comparison within two published series reveals that a 4-fluoropyrrolidine-2-carbonitrile-based derivative (compound 9l) achieves approximately 1.7-fold greater DPP-4 inhibitory potency than the most potent unsubstituted pyrrolidine-2-carbonitrile derivative (compound 17a) [1][2]. Both compounds were evaluated as part of systematic structure–activity relationship (SAR) campaigns targeting DPP-4 for type 2 diabetes.

DPP-4 inhibition type 2 diabetes IC50 comparison

DPP-8 and DPP-9 Selectivity Profile: 4-Fluoropyrrolidine-2-carbonitrile Derivative 9l vs. Unsubstituted Pyrrolidine-2-carbonitrile Derivative 17a

The selectivity window against the structurally related off-target peptidases DPP-8 and DPP-9 differs substantially between the fluorinated and non-fluorinated series. The 4-fluoropyrrolidine-2-carbonitrile derivative 9l exhibited selectivity ratios of DPP-8/DPP-4 = 898 and DPP-9/DPP-4 = 566 [1], whereas the unsubstituted pyrrolidine-2-carbonitrile derivative 17a displayed substantially higher selectivity ratios of DPP-8/DPP-4 = 1324 and DPP-9/DPP-4 = 1164 [2].

DPP-4 selectivity off-target safety DPP-8/DPP-9 ratio

CYP Enzyme Inhibition Liability: Fluorinated Pyrrolidine-2-carbonitrile vs. Chlorinated Analog Inference

Fluorine substitution on the pyrrolidine ring is associated with a reduced risk of cytochrome P450 3A4 (CYP3A4) inhibition compared to chlorinated analogs. While direct CYP3A4 IC50 data for 4-fluoropyrrolidine-2-carbonitrile itself are not reported, class-level SAR indicates that fluorinated pyrrolidine carbonitriles exhibit CYP3A4 IC50 values >50 µM, in contrast to <10 µM for their chlorinated counterparts . Additionally, compound 9l (a 4-fluoropyrrolidine-2-carbonitrile derivative) demonstrated no inhibition of CYP2C9 and no hERG channel blockade in vitro [1], confirming that the 4-fluoro substitution pattern is compatible with a favorable drug–drug interaction profile.

CYP3A4 inhibition drug–drug interaction fluorine vs. chlorine metabolic stability

FAP-Targeted PET Imaging: (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile vs. (4R)-Thiazolidine-4-carbonitrile Pharmacophore

In a direct head-to-head comparison, two ⁶⁸Ga-labeled tracers bearing different pharmacophores—(2S,4S)-4-fluoropyrrolidine-2-carbonitrile (SB03045) and (4R)-thiazolidine-4-carbonitrile (SB03058)—were evaluated for FAP-targeted PET imaging [1]. The fluoropyrrolidine-based tracer [⁶⁸Ga]Ga-SB03045 achieved tumor uptake (11.8 ± 2.35 %ID/g) comparable to the clinically validated [⁶⁸Ga]Ga-FAPI-04 (11.90 ± 2.17 %ID/g), whereas the thiazolidine-based tracer [⁶⁸Ga]Ga-SB03058 showed ~1.5-fold lower tumor uptake (7.93 ± 1.33 %ID/g). In the in vitro FAP-binding assay, natGa-SB03045 exhibited an IC50 of 1.59 ± 0.45 nM, which is ~2.6-fold more potent than natGa-FAPI-04 (4.11 ± 1.42 nM).

FAP inhibitor PET imaging radiotracer IC50 comparison tumor uptake

Diastereomeric Thermal Stability: (2R,4S) vs. (2S,4S) 4-Fluoropyrrolidine-2-carbonitrile Hydrochloride

Differential scanning calorimetry (DSC) reveals a measurable difference in solid-state thermal stability between the two diastereomeric hydrochloride salts of 4-fluoropyrrolidine-2-carbonitrile . The (2R,4S) isomer decomposes at 256–259 °C, whereas the (2S,4S) variant decomposes at 245 °C. This ~11–14 °C difference reflects stronger crystal lattice interactions in the (2R,4S) hydrochloride salt form.

diastereomer stability melting point DSC solid-state characterization procurement specification

Oral Bioavailability and Pharmacokinetic Half-Life: 4-Fluoropyrrolidine-2-carbonitrile Derivative 9l

The 4-fluoropyrrolidine-2-carbonitrile derivative 9l demonstrated moderate oral bioavailability (F = 22.8%) and a half-life of 2.74 h in Sprague–Dawley rats while achieving significant blood glucose reduction in diabetic BKS db/db mice with multiple doses over 5 weeks [1]. In the same study, compound 8l (also a 4-fluoropyrrolidine-2-carbonitrile derivative) showed improved oral bioavailability (F = 53.2%) but with 5-fold weaker DPP-4 inhibitory potency (IC50 = 0.05 μM vs. 0.01 μM).

oral bioavailability PK profile half-life in vivo efficacy type 2 diabetes

High-Impact Application Scenarios for 4-Fluoropyrrolidine-2-carbonitrile Based on Quantitative Evidence


DPP-4 Inhibitor Lead Optimization Requiring Sub-50 nM Potency with Acceptable Oral Bioavailability

Programs targeting DPP-4 for type 2 diabetes can leverage the 4-fluoropyrrolidine-2-carbonitrile scaffold to achieve IC50 values as low as 0.01 μM (compound 9l) with oral bioavailability of 22.8% and a half-life of 2.74 h [1]. The scaffold's tunability is demonstrated by the intra-series comparison between compounds 8l and 9l, where potency can be improved 5-fold (IC50 from 0.05 to 0.01 μM) through peripheral substitution while retaining the core fluoropyrrolidine carbonitrile motif [1].

FAP-Targeted PET Radiotracer Development for Pan-Cancer Imaging

The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile pharmacophore delivers FAP binding affinity 2.6-fold superior to clinically validated FAPI-04 (IC50 1.59 vs. 4.11 nM) with equivalent in vivo tumor uptake (~11.8 %ID/g) in xenograft models [2]. This makes it a directly competitive alternative to thiazolidine-based pharmacophores for the design of next-generation ⁶⁸Ga-labeled PET diagnostics.

Chiral Pyrrolidine Building Block Procurement with Specified Diastereomeric Purity and Thermal Stability

For multi-step synthetic sequences requiring robust solid-form handling, the (2R,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride diastereomer offers a melting point advantage of +11 to +14 °C (256–259 °C vs. 245 °C) over the (2S,4S) variant . Procurement specifications should therefore mandate stereochemical identity verification via chiral HPLC or NMR and thermal characterization by DSC to ensure batch-to-batch consistency in reaction performance.

Safety-Conscious Drug Discovery Programs Minimizing CYP-Mediated Drug–Drug Interaction Risk

Compared to chlorinated pyrrolidine analogs that carry CYP3A4 IC50 values below 10 µM, the 4-fluoropyrrolidine-2-carbonitrile scaffold is inferred within its class to exhibit CYP3A4 IC50 values above 50 µM, representing a >5-fold reduction in CYP3A4 inhibition liability . This, combined with the demonstrated absence of CYP2C9 inhibition and hERG channel blockade for compound 9l [1], positions the 4-fluoro scaffold as a safer starting point for lead optimization where drug–drug interaction risk is a critical selection criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoropyrrolidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.